4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid is a complex organic compound that has garnered attention in the field of medicinal chemistry, particularly for its potential therapeutic applications. The compound is characterized by its unique structural features, which include a pyrido[1,2-a]pyrimidine core and thiazolidinone moiety.
The synthesis of 4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid involves several steps that typically include the formation of the pyrido[1,2-a]pyrimidine structure followed by the introduction of thiazolidinone derivatives.
The synthetic route often employs standard organic reactions such as condensation and cyclization. Specific reagents may include morpholine derivatives and thiazolidine precursors. The reaction conditions vary but generally require careful control of temperature and pH to ensure successful formation of the desired product .
The molecular structure of 4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid can be represented as follows:
The compound's structural complexity arises from its multiple functional groups, including amines, carbonyls, and thiazolidinones. The presence of these groups contributes to its biological activity and interaction with various biological targets .
The primary chemical reactions involving this compound include inhibition reactions targeting the phosphoinositide 3-kinase pathway. This pathway is crucial for regulating cellular functions such as growth and survival.
In vitro studies typically utilize cell lines to assess the inhibitory effects of this compound on cancer cell proliferation. Common conditions involve solubilizing the compound in dimethyl sulfoxide for use in assays at concentrations around 1 micromolar .
The mechanism of action for 4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid primarily involves the inhibition of the phosphoinositide 3-kinase beta isoform (p110β). This inhibition disrupts downstream signaling pathways such as AKT signaling, which is often upregulated in cancer cells.
Studies indicate that compounds targeting this pathway can lead to decreased cell proliferation and increased apoptosis in tumor cells with phosphatase and tensin homolog loss. The inhibitory concentration (IC50) for similar compounds has been reported in nanomolar ranges .
The compound typically appears as a solid with a white to light yellow color. Its solubility in dimethyl sulfoxide allows for various biological assays.
Relevant chemical properties include:
The primary application of 4-(5-((7-Methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoic acid lies in cancer research. Its role as a phosphoinositide 3-kinase inhibitor makes it a valuable candidate for studying cancer cell signaling pathways and developing targeted therapies.
CAS No.:
CAS No.: 13463-39-3
CAS No.: 466-49-9
CAS No.:
CAS No.:
CAS No.: 7600-08-0